L-Valine-13C5,15N,d8

Quantitative Proteomics LC-MS/MS Internal Standard SILAC

L-Valine-13C5,15N,d8 is a triple-labeled stable isotope of the essential branched-chain amino acid L-valine, incorporating 13C (carbon-13), 15N (nitrogen-15), and deuterium (d8) across all exchangeable and non-exchangeable positions. This compound (CAS 1994261-62-9, molecular formula 13C5H3D815NO2, molecular weight 131.15) serves as a non-radioactive tracer for quantitative mass spectrometry, NMR spectroscopy, and metabolic flux studies where precise tracking of amino acid incorporation is required.

Molecular Formula C5H11NO2
Molecular Weight 131.152 g/mol
Cat. No. B12052582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Valine-13C5,15N,d8
Molecular FormulaC5H11NO2
Molecular Weight131.152 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)N
InChIInChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1+1D3,2+1D3,3+1D,4+1D,5+1,6+1
InChIKeyKZSNJWFQEVHDMF-BJZWQILWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Valine-13C5,15N,d8: A Triple-Labeled Stable Isotope for High-Resolution Mass Spectrometry and Metabolic Flux Analysis


L-Valine-13C5,15N,d8 is a triple-labeled stable isotope of the essential branched-chain amino acid L-valine, incorporating 13C (carbon-13), 15N (nitrogen-15), and deuterium (d8) across all exchangeable and non-exchangeable positions [1]. This compound (CAS 1994261-62-9, molecular formula 13C5H3D815NO2, molecular weight 131.15) serves as a non-radioactive tracer for quantitative mass spectrometry, NMR spectroscopy, and metabolic flux studies where precise tracking of amino acid incorporation is required [2]. Unlike single-isotope or dual-isotope valine analogs, the triple-labeling strategy confers a significant mass shift (approximately +14 Da relative to unlabeled L-valine) combined with deuterium-mediated signal enhancement, enabling applications where high isotopic purity, minimal spectral overlap, and multiplexed experimental design are essential .

Why L-Valine-13C5,15N,d8 Cannot Be Replaced by Single- or Dual-Isotope Valine Analogs


Generic substitution of L-Valine-13C5,15N,d8 with L-Valine-13C5,15N (M+6), L-Valine-d8 (M+8), or L-Valine-15N (M+1) is analytically unsound and experimentally contraindicated in multiplexed workflows requiring both mass differentiation and quantitative accuracy . The triple-labeled compound provides a mass shift of +14 Da, distinctly separated from dual-labeled (M+6) and single-labeled (M+1 to M+8) variants, thereby eliminating isotopic envelope overlap that otherwise compromises quantification precision [1]. Furthermore, deuterium incorporation at non-exchangeable positions in L-Valine-13C5,15N,d8 reduces hydrogen-deuterium back-exchange artifacts during sample preparation, a limitation inherent to non-deuterated 13C/15N-only standards [2]. Procurement of the correct labeling configuration directly determines whether experimental data meets reproducibility standards required for publication in proteomics and metabolomics journals.

Quantitative Differentiation Evidence: L-Valine-13C5,15N,d8 Performance Data Against Closest Analogs


Mass Shift Differentiation: L-Valine-13C5,15N,d8 (+14 Da) vs L-Valine-13C5,15N (+6 Da) in Multiplexed LC-MS/MS

L-Valine-13C5,15N,d8 provides a mass shift of +14 Da relative to unlabeled L-valine, compared with +6 Da for the dual-labeled analog L-Valine-13C5,15N [1]. This 8 Da differential separation enables unambiguous spectral resolution in multiplexed assays where multiple isotopologues are co-detected, reducing ion suppression and cross-talk artifacts .

Quantitative Proteomics LC-MS/MS Internal Standard SILAC

Price and Availability Comparison: L-Valine-13C5,15N,d8 (Triple-Labeled) vs L-Valine-13C5,15N (Dual-Labeled) from Primary Suppliers

Direct vendor pricing reveals that L-Valine-13C5,15N,d8 (5 mg: ~¥1,085; 10 mg: ~¥1,750; 50 mg: ~¥4,340) from Adooq [1] is priced comparably to or lower than the dual-labeled L-Valine-13C5,15N (250 mg: $1,050; 1 g: $2,830) from Sigma-Aldrich when normalized by isotopic enrichment density . Cambridge Isotope Laboratories (CIL) supplies the triple-labeled compound at 97-99% isotopic enrichment across all three labels, with 0.25 g packaging available [2].

Procurement Economics Isotope Sourcing Laboratory Budget Planning

Isotopic Enrichment Specifications: Triple-Labeled L-Valine-13C5,15N,d8 vs Dual-Labeled and Single-Labeled Commercial Standards

Commercial specifications for L-Valine-13C5,15N,d8 (CIL) indicate isotopic enrichment of 97-99% for 13C, 97-99% for D8, and 97-99% for 15N [1]. In contrast, L-Valine-13C5,15N (Sigma-Aldrich 600148) specifies 98 atom% 13C and 98 atom% 15N with 95% chemical purity (CP), while the 15N-only variant (Sigma-Aldrich 490172) provides 98 atom% 15N with M+1 mass shift . L-Valine-d8 (CIL DLM-488) offers 98% D enrichment but lacks 13C/15N labeling, limiting its utility in SILAC workflows requiring both carbon and nitrogen tracing [2].

Isotopic Purity Certificate of Analysis Stable Isotope Quality Control

Analytical Sensitivity Enhancement: Deuterium Incorporation (d8) Reduces H/D Back-Exchange Artifacts vs Non-Deuterated 13C/15N Standards

Deuterium labeling at non-exchangeable positions in L-Valine-13C5,15N,d8 minimizes hydrogen-deuterium back-exchange during sample workup and chromatographic separation, a documented source of quantification error in non-deuterated 13C/15N-only internal standards [1]. Stable isotope-labeled amino acids with deuterium incorporation demonstrate enhanced signal stability in reversed-phase LC-MS workflows due to reduced proton exchange with mobile phase solvents [2].

Hydrogen-Deuterium Exchange Sample Preparation Artifacts LC-MS Reproducibility

Published Use in Metabolic Flux Analysis: L-Valine-13C5,15N Enables Dual Carbon-Nitrogen Tracing; Triple-Labeled d8 Variant Extends to Multiplexed Designs

A 2023 study by Rowe and Perreault utilized L-valine-13C5,15N (dual-labeled) to trace valine carbon incorporation into fatty acid backbones in differentiating Bacillus subtilis, demonstrating that label from valine enters isobutyryl-CoA and subsequently 12-methyltridecanoic and 14-methylpentadecanoic acids [1]. While this study employed the dual-labeled analog, the triple-labeled L-Valine-13C5,15N,d8 variant enables simultaneous tracking of both carbon (via 13C) and nitrogen (via 15N) fluxes while the d8 label provides a distinct mass channel for multiplexed time-course or dose-response experiments that would be confounded using dual-labeled tracers alone .

Metabolic Flux Analysis (MFA) Isotopomer Tracing Bacillus subtilis Differentiation

Shelf Stability Documentation: Triple-Labeled L-Valine-13C5,15N,d8 Provides 3-Year Powder Stability at -20°C

According to vendor technical datasheets, L-Valine-13C5,15N,d8 maintains stability for 3 years when stored as powder at -20°C, and 6 months when prepared as a solution [1]. This documented stability profile supports procurement for multi-year research programs and enables advance purchasing for grant-funded projects with extended timelines. Comparable stability data for non-deuterated 13C/15N-only standards are not uniformly published across vendors, introducing procurement uncertainty .

Compound Stability Long-term Storage Laboratory Inventory Management

High-Value Application Scenarios for L-Valine-13C5,15N,d8 Procurement Based on Evidence-Verified Differentiation


Multiplexed Quantitative LC-MS/MS for Clinical Diagnostics (e.g., Maple Syrup Urine Disease Newborn Screening)

In clinical diagnostic laboratories performing branched-chain amino acid (BCAA) quantification for maple syrup urine disease (MSUD) newborn screening, L-Valine-13C5,15N,d8 serves as an internal standard providing a +14 Da mass shift that is chromatographically co-eluting yet spectrally resolved from endogenous valine (m/z 118.2 → 72.4) [1]. The triple-labeled compound's distinct mass channel eliminates isotopic crosstalk with other BCAA internal standards (e.g., leucine-13C6,15N at m/z 139.2 → 92.4; isoleucine-13C6,15N similarly) while the deuterium label reduces H/D back-exchange variability across sample batches [2]. This application leverages the mass shift differentiation (+14 Da vs +6 Da for dual-labeled analog) and deuterium stability advantages documented in Section 3.

Metabolic Flux Analysis in Microbial Differentiation Studies Requiring Multiplexed Experimental Design

For researchers investigating metabolic reprogramming during bacterial sporulation or cellular differentiation, L-Valine-13C5,15N,d8 enables parallel tracing of carbon (via 13C5) and nitrogen (via 15N) fluxes while the d8 label provides a distinct mass channel for comparing wild-type vs knockout strains or treated vs untreated conditions in a single analytical run [1]. This application builds directly on the published use of L-Valine-13C5,15N in Bacillus subtilis fatty acid biosynthesis studies, extending the capability to multiplexed designs that would otherwise require separate experiments [2]. Procurement of the triple-labeled compound reduces the number of labeled tracers needed and conserves precious biological samples.

Long-Term Longitudinal Studies Requiring Multi-Year Compound Stability and Batch Consistency

For multi-year research programs—such as NIH R01-funded projects, longitudinal cohort studies, or multi-site clinical trials—L-Valine-13C5,15N,d8 offers documented 3-year powder stability at -20°C [1]. This explicit shelf-life specification enables advance procurement and batch reservation, ensuring that the identical lot of internal standard is used throughout the study duration, thereby eliminating lot-to-lot variability as a confounding factor in longitudinal data analysis. Laboratories with formal inventory management and quality systems benefit from verifiable stability documentation required for audit compliance.

SILAC and Quantitative Proteomics Workflows Requiring Triple Isotopic Labeling for Maximum Channel Multiplexing

In stable isotope labeling by amino acids in cell culture (SILAC) experiments, L-Valine-13C5,15N,d8 provides a heavy amino acid with +14 Da mass shift that is fully resolved from light (unlabeled) valine and medium-heavy valine variants [1]. The triple-labeling strategy enables three-way SILAC comparisons (e.g., control vs treatment A vs treatment B) using a single valine isotopologue family, reducing the number of cell culture conditions and MS runs required. The documented 97-99% isotopic enrichment across all three labels ensures >99% labeling efficiency in cultured cells, minimizing light-to-heavy arginine-to-proline conversion artifacts that compromise quantification accuracy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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